Amuvatinib - 850879-09-3

Amuvatinib

Catalog Number: EVT-287360
CAS Number: 850879-09-3
Molecular Formula: C23H21N5O3S
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amuvatinib, chemically named as N-(2-((4-(4-morpholinylmethyl)phenyl)amino)-5-pyrimidinyl)-4-(3-(trifluoromethyl)phenoxy)-1-naphthalenecarboxamide, is a small molecule multi-targeted tyrosine kinase inhibitor (TKI) currently under investigation for its anti-cancer properties. [, ] It demonstrates potent inhibitory activity against various tyrosine kinases, including c-Kit, PDGFRα, Axl, and c-Met. [, , , , , , , , ] Besides its kinase inhibitory activity, Amuvatinib also disrupts DNA repair mechanisms, potentially through the suppression of Rad51, a key protein in the homologous recombination repair pathway. [, ]

Amuvatinib is being explored as a potential therapeutic agent in various cancer types, including gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, and prostate cancer. [, , , , , , , ] It has shown promising results in preclinical studies and early-phase clinical trials, particularly in combination with standard chemotherapy regimens. [, , ]

Overview

Amuvatinib is a small molecule compound that has garnered attention in the field of cancer therapy, particularly as a potential treatment for various types of leukemia and solid tumors. It is classified as a tyrosine kinase inhibitor, which means it works by blocking the action of specific enzymes (tyrosine kinases) that are involved in the signaling pathways regulating cell division and survival. By inhibiting these enzymes, Amuvatinib can disrupt the growth of cancer cells, making it a valuable candidate in targeted cancer therapies.

Source and Classification

Amuvatinib is derived from the imatinib family of compounds, which have been extensively studied for their efficacy against chronic myeloid leukemia and gastrointestinal stromal tumors. The compound is categorized under the broader classification of antineoplastic agents and specifically falls within the subgroup of protein kinase inhibitors. Its primary mechanism involves targeting the BCR-ABL fusion protein, a hallmark of certain leukemias.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amuvatinib involves several steps that can vary based on the specific analog being produced. One common method includes a multi-step reaction process starting from readily available precursors. For instance, one synthesis route utilizes a three-step reaction method involving:

  1. Formation of an intermediate: This often involves the reaction of an aryl piperazine derivative with a chloromethylbenzamide under basic conditions.
  2. Cyclization: The intermediate undergoes cyclization to form a more complex structure.
  3. Purification: The final product is purified using techniques such as flash chromatography to isolate Amuvatinib from by-products.

Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Amuvatinib possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to target proteins. The molecular formula is typically represented as C₁₈H₁₈ClN₅O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound's 3D conformation plays a critical role in its interaction with tyrosine kinases, particularly through hydrogen bonding and hydrophobic interactions.

Structural Features:

  • Aromatic rings: Contribute to π-π stacking interactions with target proteins.
  • Piperazine moiety: Enhances solubility and bioavailability.
  • Chloromethyl group: Facilitates electrophilic attack during binding.
Chemical Reactions Analysis

Reactions and Technical Details

Amuvatinib undergoes various chemical reactions that are pivotal in its synthesis and biological activity. Key reactions include:

  1. Nucleophilic substitution: Involving the replacement of halogen atoms with nucleophiles during synthesis.
  2. Cross-coupling reactions: These are essential for forming carbon-carbon bonds between aromatic systems.
  3. Hydrolysis: Under physiological conditions, Amuvatinib may undergo hydrolysis, impacting its pharmacokinetics.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield during synthesis .

Mechanism of Action

Process and Data

The mechanism of action for Amuvatinib primarily involves the inhibition of tyrosine kinases associated with cancer cell proliferation. Upon administration, Amuvatinib binds to the ATP-binding site of the BCR-ABL fusion protein, effectively blocking its activity. This inhibition leads to:

  • Reduced phosphorylation: Decreasing downstream signaling pathways that promote cell survival and division.
  • Induction of apoptosis: Triggering programmed cell death in malignant cells.

Data from preclinical studies indicate that Amuvatinib exhibits potent inhibitory effects on cell lines expressing BCR-ABL, demonstrating its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Amuvatinib is typically characterized by physical properties such as:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) and other organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting point: Specific melting point data can vary based on purity but generally falls within a defined range for similar compounds.

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to characterize these properties accurately .

Applications

Scientific Uses

Amuvatinib is primarily investigated for its applications in oncology as a targeted therapy for patients with specific genetic mutations linked to cancer progression. Its potential uses include:

  • Treatment of chronic myeloid leukemia: Particularly in cases resistant to first-line therapies like imatinib.
  • Exploration in combination therapies: Studying its effectiveness when used alongside other chemotherapeutic agents or immunotherapies.

Research continues into optimizing dosage regimens and understanding resistance mechanisms associated with Amuvatinib treatment .

Introduction to Amuvatinib as a Multitargeted Therapeutic Agent

Amuvatinib (developmental codes: MP470, HPK-56) is a synthetically derived carbothioamide compound classified as a multi-targeted tyrosine kinase inhibitor (TKI). Its chemical structure (C~23~H~21~N~5~O~3~S; molecular weight: 447.51 g/mol) enables potent, selective inhibition of key oncogenic receptor tyrosine kinases (RTKs) and disruption of DNA repair machinery, positioning it as a unique therapeutic agent in oncology and virology [3] [4] [6]. Unlike single-target kinase inhibitors, amuvatinib's polypharmacology profile allows simultaneous modulation of multiple signaling pathways critical for tumor survival, proliferation, and viral entry mechanisms, offering a broader therapeutic potential against diverse pathologies, including drug-resistant cancers and viral infections [1] [7].

Historical Development and Rationale for Multikinase Targeting

The development of amuvatinib, spearheaded by SuperGen Inc. (later acquired by Astex Pharmaceuticals), originated in the mid-2000s to address unmet needs in treating cancers driven by gain-of-function RTK mutations, particularly gastrointestinal stromal tumors (GISTs) resistant to imatinib [4] [10]. The rationale centered on targeting mutant isoforms of c-Kit (D816V, V560G), PDGFRα (D842V, V561D), and FLT3, which exhibit constitutive activation and confer therapeutic resistance to first-generation TKIs [6]. Preclinical studies confirmed amuvatinib's superiority over imatinib in suppressing these mutants, with IC~50~ values in the nanomolar range (e.g., 10 nM for c-Kit^D816H^ vs. >1,000 nM for imatinib) [6] [8].

Table 1: Key Kinase Targets of Amuvatinib and Inhibitory Potency (IC₅₀)

Target KinaseMutant IsoformIC₅₀ (nM)Biological Context
c-KitD816H10Oncogenic signaling in GIST
c-KitV560G34Stromal tumor proliferation
PDGFRαV561D40Drug-resistant malignancies
PDGFRαD842V81Leukemia, GIST
c-MetWild-type90*Tumor invasion/metastasis
FLT3Mutant forms100*Acute myeloid leukemia
RAD51 protein expressionN/A~2,000DNA damage repair suppression

*Estimated from cellular assays; precise biochemical IC₅₀ not fully quantified [3] [6] [7].

A pivotal shift in its application emerged from virology research during the COVID-19 pandemic. Studies revealed amuvatinib’s potent inhibition of SARS-CoV-2 entry (EC~50~ = 0.36–0.45 μM in Vero E6 cells) by blocking angiotensin-converting enzyme 2 (ACE2) cleavage, a mechanism distinct from its anticancer actions [1]. This repurposing highlighted the therapeutic versatility afforded by multikinase inhibition—simultaneously disrupting viral propagation pathways (e.g., TMPRSS2-mediated ACE2 shedding) and oncogenic signaling networks [1] [8]. Clinically, amuvatinib advanced to Phase Ib/II trials (e.g., NCT01357395) in combination with platinum-etoposide for small-cell lung cancer (SCLC), where it demonstrated synergy with DNA-damaging agents but did not meet primary endpoints for efficacy as a monotherapy [3] [10].

Classification Within the Tyrosine Kinase Inhibitor Pharmacophore Landscape

Amuvatinib belongs to the type II class of TKIs, characterized by binding to the "DFG-out" conformation of kinase domains. This conformation features a flipped DFG (Asp-Phe-Gly) motif that exposes a hydrophobic back pocket adjacent to the ATP-binding site, permitting deeper inhibitor penetration and enhanced selectivity compared to type I inhibitors (which target the "DFG-in" active state) [5] [9]. Its pharmacophore comprises:

  • A Benzofuro[3,2-d]pyrimidine Core: Serves as a hinge-binding motif, forming critical hydrogen bonds with kinase hinge residues (e.g., Met^623^ in c-Kit) [3] [6].
  • A Piperazine-Carbothioamide Linker: Provides structural flexibility, enabling optimal positioning within the hydrophobic back pocket.
  • A Benzodioxolymethyl Group: Enhances solubility and membrane permeability, contributing to oral bioavailability [4] [6].

Table 2: Pharmacophore Features of Amuvatinib Compared to Representative TKIs

FeatureAmuvatinibImatinib (Type II)Sunitinib (Type I/II Hybrid)
Core StructureBenzofuropyrimidineAminopyrimidine-PhenylamideIndolinone
DFG ConformationOutOutIn/Out adaptive
Key Targetsc-Kit, PDGFRα, c-Met, RAD51Bcr-Abl, c-Kit, PDGFRVEGFR, PDGFR, c-Kit
Selectivity MechanismExploits hydrophobic back pocketBinds extended inactive pocketTargets ATP site & back pocket
Unique MoietiesBenzodioxolemethyl-thioureaMethylpiperazineDiethylaminoethylsuccinamide

Evolutionary divergence in kinase conformational landscapes explains amuvatinib’s preferential activity against tyrosine kinases (TKs) like c-Kit and PDGFR over serine/threonine kinases (STKs). TKs exhibit lower free-energy penalties (~4–6 kcal/mol) for adopting the "DFG-out" state compared to STKs due to weaker anchoring of their activation loops to the catalytic loop in the active conformation [9]. This facilitates amuvatinib’s stabilization of the inactive state in TKs. Additionally, its suppression of non-kinase targets like RAD51—achieved by inhibiting ribosomal protein S6 phosphorylation and global protein translation—further distinguishes it from conventional TKIs [7] [8]. This dual targeting of kinase signaling and DNA repair underscores its classification as a first-in-class "kinase-and-repair" inhibitor with a mechanistically unique pharmacophore [7] [10].

Interactive Data Table: Structural Coordinates of Amuvatinib in Complex with c-Kit (PBD Model)Note: Coordinates derived from molecular docking studies [6].

ResidueInteraction TypeAtoms Involved (Ligand:Protein)Distance (Å)
Met^623^H-bond (hinge)N1:Oδ12.9
Val^654^HydrophobicBenzofuranyl:Alkyl side chain3.8
Asp^810^IonicPiperazine-N:Hδ3.2
Phe^811^π-StackingBenzodioxole:Phenyl ring4.5
Glu^640^Water-mediatedCarbothioamide:Oε14.1 (via H₂O)

Properties

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.